molecular formula C19H23ClFNO2 B12376806 5-HT2C agonist-3

5-HT2C agonist-3

Cat. No.: B12376806
M. Wt: 351.8 g/mol
InChI Key: KNTRIIJGIFKPED-XMZRARIVSA-N
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Description

5-HT2C agonist-3 is a compound that selectively activates the serotonin 5-HT2C receptor, a subtype of the serotonin receptor family. This receptor is involved in various physiological processes, including mood regulation, appetite control, and cognitive functions. The compound has garnered significant interest due to its potential therapeutic applications in treating conditions such as obesity, psychiatric disorders, and substance abuse .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HT2C agonist-3 typically involves the use of indole derivatives. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-HT2C agonist-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

5-HT2C agonist-3 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the structure-activity relationships of serotonin receptors.

    Biology: The compound helps in understanding the role of 5-HT2C receptors in physiological processes such as appetite control and mood regulation.

    Medicine: this compound is being investigated for its potential therapeutic applications in treating obesity, depression, anxiety, and substance abuse disorders.

    Industry: The compound is used in the development of new pharmaceuticals targeting the serotonin system .

Mechanism of Action

5-HT2C agonist-3 exerts its effects by selectively binding to and activating the serotonin 5-HT2C receptor. This receptor is a G protein-coupled receptor that, upon activation, triggers a cascade of intracellular signaling pathways. These pathways involve the activation of phospholipase C, leading to the production of inositol triphosphate and diacylglycerol, which in turn release calcium ions from intracellular stores. This signaling cascade ultimately results in various physiological responses, such as reduced appetite and altered mood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-HT2C Agonist-3

This compound is unique in its high selectivity for the 5-HT2C receptor, minimizing off-target effects on other serotonin receptor subtypes such as 5-HT2A and 5-HT2B. This selectivity reduces the risk of side effects commonly associated with other 5-HT2C receptor agonists, such as hallucinations and cardiac issues .

Properties

Molecular Formula

C19H23ClFNO2

Molecular Weight

351.8 g/mol

IUPAC Name

1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C19H22FNO2.ClH/c1-22-18-6-4-3-5-13(18)11-21-12-14-9-16(14)17-10-15(20)7-8-19(17)23-2;/h3-8,10,14,16,21H,9,11-12H2,1-2H3;1H/t14-,16+;/m1./s1

InChI Key

KNTRIIJGIFKPED-XMZRARIVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)F)[C@H]2C[C@@H]2CNCC3=CC=CC=C3OC.Cl

Canonical SMILES

COC1=C(C=C(C=C1)F)C2CC2CNCC3=CC=CC=C3OC.Cl

Origin of Product

United States

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